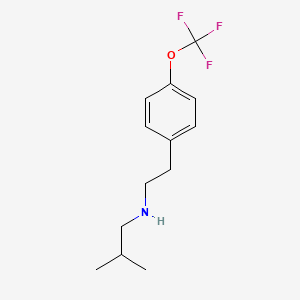
1-(1-(3-Bromophenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Bromophenyl)ethyl)urea is an organic compound with the molecular formula C9H11BrN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-(3-Bromophenyl)ethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is practical, simple, and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of 3-bromophenyl isocyanate with ethylamine under controlled conditions. The reaction is carried out in an aqueous medium to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(3-Bromophenyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups, such as phenyl or alkyl groups.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Reduced derivatives with modified phenyl or alkyl groups.
Substitution: Substituted urea derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
1-(1-(3-Bromophenyl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the reduction of inflammation.
Comparación Con Compuestos Similares
1-(1-(3-Bromophenyl)ethyl)urea can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-3-[1-(4-isobutylphenyl)ethyl]urea: This compound has a fluorine atom instead of a bromine atom, which can lead to different chemical and biological properties.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound contains a thiourea group instead of a urea group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
1-(3-bromophenyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(12-9(11)13)7-3-2-4-8(10)5-7/h2-6H,1H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBVGHQDPYDNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Cyclopropyl-(3,4-dichloro-benzyl)-amino]-ethanol](/img/structure/B7863777.png)
![2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863785.png)
![2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863787.png)
![2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863792.png)
![2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7863797.png)
![2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7863802.png)
![2-[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-ethanol](/img/structure/B7863803.png)
![2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863805.png)
![2-[(4-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863813.png)
![2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol](/img/structure/B7863834.png)
![N-[(3-bromophenyl)methyl]-N-propylcyclopropanamine](/img/structure/B7863852.png)
![[(4-Cyanophenyl)methyl]urea](/img/structure/B7863859.png)

![N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7863880.png)
